molecular formula C3H5NS B147334 (Methylthio)acetonitrile CAS No. 35120-10-6

(Methylthio)acetonitrile

Cat. No.: B147334
CAS No.: 35120-10-6
M. Wt: 87.15 g/mol
InChI Key: ZRIGDBVSVFSVLL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(Methylthio)acetonitrile plays a significant role in biochemical reactions, particularly in the context of sulfur-containing biomolecules. It interacts with enzymes such as methylthiotransferases, which catalyze the addition of a methylthio group to specific substrates. These interactions are crucial for the production of modified nucleosides in tRNA, such as 2-methylthio-N6-threonylcarbamoyladenosine .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can lead to the modification of tRNA molecules, which in turn affects protein synthesis and overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for methylthiotransferases, leading to the methylthiolation of specific nucleosides in tRNA. This process involves the transfer of a methylthio group to the nucleoside, resulting in the formation of modified tRNA molecules that play a role in protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have observed changes in cellular processes over extended periods of exposure to this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Additionally, high doses of this compound can result in toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It plays a role in the methylthiolation of nucleosides in tRNA, which is a critical step in protein synthesis. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is essential for studying its biochemical effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for the compound’s role in biochemical reactions and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Methylthio)acetonitrile can be synthesized through various methods. One common approach involves the reaction of methylthiol with acetonitrile in the presence of a base. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical processes that ensure high purity and yield. The specific details of these methods are often proprietary, but they generally involve optimized reaction conditions and purification steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (Methylthio)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

(Methylthio)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (methylthio)acetonitrile involves its ability to participate in various chemical reactions due to the presence of the nitrile and methylthio groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new compounds and intermediates .

Comparison with Similar Compounds

Uniqueness: (Methylthio)acetonitrile is unique due to the presence of both the nitrile and methylthio groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in various organic reactions and industrial applications .

Properties

IUPAC Name

2-methylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NS/c1-5-3-2-4/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIGDBVSVFSVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188623
Record name Methylthioacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35120-10-6
Record name 2-(Methylthio)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35120-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylthioacetonitrile
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Record name 35120-10-6
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Record name Methylthioacetonitrile
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Record name Methylthioacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions (Methylthio)acetonitrile undergoes in organic synthesis?

A1: this compound readily participates in reactions centered around its activated methylene group (CH2 adjacent to the nitrile and sulfur atoms).

  • Pummerer-type Reactions: This compound can undergo Pummerer-type reactions, forming reactive intermediates that can further react with alkenes to produce dienenitriles. []
  • Friedel-Crafts Reactions: It can act as an electrophile in Friedel-Crafts reactions when appropriately activated (e.g., by conversion to α-chloro-α-(methylthio)acetonitrile), allowing for the synthesis of arylacetonitriles. []
  • Carbanion Chemistry: The acidic methylene protons can be abstracted by bases, generating carbanions. These carbanions can react with a variety of electrophiles, including alkyl halides, electrophilic alkenes, and nitroarenes, enabling the synthesis of diverse structures. []
  • Cycloadditions: α-Thiocarbocations, potentially derived from this compound derivatives, can engage in [2+4] cycloadditions with 1,3-dienes, leading to the formation of substituted cyclopropanes. []

Q2: Can you provide details on the structural characterization of this compound?

A2: * Molecular Formula: C3H5NS* Molecular Weight: 71.13 g/mol * Spectroscopic Data: While the provided abstracts lack specific spectroscopic data, we can expect the following: * NMR Spectroscopy: Characteristic signals for the methyl group (singlet), methylene group (singlet), and the nitrile group (weak signal in 13C NMR). * IR Spectroscopy: A sharp absorption band around 2250 cm-1 for the nitrile (C≡N) stretching vibration.

Q3: What insights do we have into the biological activity of this compound?

A3: One study identified this compound as a constituent of Cleistanthus collinus leaf extracts. [] This plant has a history of traditional medicinal use, although the specific biological activity of this compound itself is not elaborated upon in the provided research. Further investigation is needed to ascertain its potential pharmacological properties.

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